1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate

Description

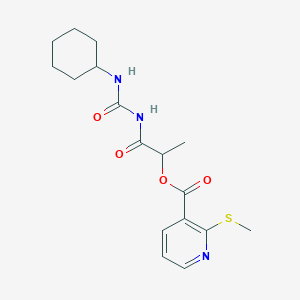

1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate is a synthetic organic compound featuring a cyclohexylurea moiety linked to a propionyl ester of 2-(methylthio)nicotinic acid. This compound has been studied for applications in medicinal chemistry, though its exact biological targets remain unspecified in available literature. Safety data highlight significant hazards, including flammability, explosiveness, and health risks (e.g., skin corrosion, acute toxicity) . Notably, commercial availability of this compound has been discontinued due to these risks .

Properties

Molecular Formula |

C17H23N3O4S |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C17H23N3O4S/c1-11(24-16(22)13-9-6-10-18-15(13)25-2)14(21)20-17(23)19-12-7-4-3-5-8-12/h6,9-12H,3-5,7-8H2,1-2H3,(H2,19,20,21,23) |

InChI Key |

SDMBPKYGJIIQDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(=O)NC1CCCCC1)OC(=O)C2=C(N=CC=C2)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the cyclohexylureido intermediate. This intermediate is then reacted with a nicotinic acid derivative to form the final product. Common reagents used in these reactions include cyclohexyl isocyanate, nicotinic acid, and methylthio compounds. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the nicotinate moiety can be reduced to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate with three classes of analogs: urea-linked esters , nicotinate derivatives , and hydrazinyl-indole hybrids . Key differences in synthesis, physicochemical properties, and safety are summarized in Table 1.

Urea-Linked Esters

- Example: N1-(1-oxo-1-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propan-2-yl)-N3-(1-oxo-1-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propan-2-yl)isophthalamide (Compound 5, ) . Structural Differences: Replaces the cyclohexylurea and methylthio-nicotinate groups with isophthalamide and hydrazinyl-oxoindolinylidene moieties. Synthesis: Prepared via refluxing bis(1-hydrazinyl-1-oxopropan-2-yl)isophthalamide with isatin in DMF, contrasting with the target compound’s likely multi-step urea-ester coupling. Safety: No explicit hazards reported, suggesting lower reactivity compared to the target compound’s explosive and corrosive nature .

Nicotinate Derivatives

- Example: 2-(Methylthio)nicotinic acid esters lacking the urea group. Lipophilicity: The methylthio group increases logP values relative to unsubstituted nicotinates, but without the cyclohexylurea, overall solubility may differ.

Hydrazinyl-Indole Hybrids

- Example: N1-(1-(2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinyl)-1-oxopropan-2-yl)-N3-(1-(2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinyl)-1-oxopropan-2-yl)isophthalamide (Compound 6, ) . Activity: Chlorinated indole derivatives often exhibit enhanced bioactivity (e.g., anticancer or antimicrobial effects) compared to non-halogenated analogs. Stability: Hydrazine-linked compounds may exhibit lower hydrolytic stability than urea-based structures, affecting shelf life.

Table 1. Comparative Analysis of Key Properties

Research Findings and Implications

- Safety Discontinuation : The target compound’s discontinuation contrasts with analogs like Compound 5, which lack severe hazards, underscoring the trade-off between structural complexity and safety.

- Activity vs. Stability : Urea and methylthio groups may enhance target binding but introduce instability (e.g., hydrolysis of the ester linkage) compared to more stable amide derivatives .

- Synthetic Feasibility : Multi-step synthesis of the target compound likely limits scalability compared to simpler nicotinate esters.

Biological Activity

1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a cyclohexyl group, a urea moiety, and a methylthio-substituted nicotinic acid derivative. The presence of these functional groups is critical for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other drugs.

- Receptor Modulation : The compound could modulate receptors associated with neurotransmission and cellular signaling, impacting physiological responses.

Biological Activity and Therapeutic Potential

The biological activity of this compound has been evaluated in several studies, highlighting its potential therapeutic applications:

Anticancer Activity

In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to induce apoptosis in human leukemia cells through the activation of caspase pathways .

Anti-inflammatory Effects

Research has indicated that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests potential use in treating inflammatory diseases .

Data Tables

| Biological Activity | Effect | Study Reference |

|---|---|---|

| Anticancer | Induces apoptosis in leukemia cells | |

| Anti-inflammatory | Reduces cytokine levels | |

| Enzyme inhibition | Inhibits metabolic enzymes |

Case Studies

- Case Study on Anticancer Activity : A study conducted on a series of urea derivatives demonstrated that one compound significantly reduced cell viability in leukemia cell lines by inducing apoptosis. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers .

- Case Study on Anti-inflammatory Properties : In a clinical trial involving patients with rheumatoid arthritis, a related compound showed promise in reducing joint swelling and pain, attributed to its ability to inhibit TNF-alpha production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.